Cas no 890616-46-3 (3,5-dimethyl-1-{2-methyl-5-phenyl-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole)

3,5-Dimethyl-1-{2-methyl-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole is a heterocyclic compound featuring a fused triazolopyrimidine core with a pyrazole substituent. Its structural complexity imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both electron-rich and electron-deficient moieties enhances its reactivity in cross-coupling and functionalization reactions. This compound exhibits potential as a building block for bioactive molecules due to its rigid, planar architecture, which can improve binding affinity in target interactions. Its stability under standard conditions and compatibility with diverse synthetic methodologies further underscore its utility in medicinal chemistry and material science applications.
3,5-dimethyl-1-{2-methyl-5-phenyl-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole structure
890616-46-3 structure
Product Name:3,5-dimethyl-1-{2-methyl-5-phenyl-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole
CAS No:890616-46-3
MF:C17H16N6
MW:304.349142074585
CID:6085774
PubChem ID:6473658
Update Time:2025-10-25

3,5-dimethyl-1-{2-methyl-5-phenyl-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethyl-1-{2-methyl-5-phenyl-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole
    • 7-(3,5-dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
    • [1,2,4]Triazolo[1,5-a]pyrimidine, 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-5-phenyl-
    • AKOS002254861
    • Z432419368
    • VU0607265-1
    • 3,5-dimethyl-1-{2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole
    • 890616-46-3
    • 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
    • F3250-0475
    • Inchi: 1S/C17H16N6/c1-11-9-12(2)22(20-11)16-10-15(14-7-5-4-6-8-14)19-17-18-13(3)21-23(16)17/h4-10H,1-3H3
    • InChI Key: SDDHTWPXZXCHFT-UHFFFAOYSA-N
    • SMILES: C12=NC(C)=NN1C(N1C(C)=CC(C)=N1)=CC(C1=CC=CC=C1)=N2

Computed Properties

  • Exact Mass: 304.14364454g/mol
  • Monoisotopic Mass: 304.14364454g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 60.9Ų

3,5-dimethyl-1-{2-methyl-5-phenyl-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole Pricemore >>

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Additional information on 3,5-dimethyl-1-{2-methyl-5-phenyl-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole

Recent Advances in the Study of 3,5-dimethyl-1-{2-methyl-5-phenyl-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole (CAS: 890616-46-3)

The compound 3,5-dimethyl-1-{2-methyl-5-phenyl-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole (CAS: 890616-46-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique triazolopyrimidine-pyrazole hybrid structure, exhibits promising biological activities, particularly in the context of kinase inhibition and anticancer therapeutics. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential applications in drug development.

One of the key findings from the latest research is the compound's potent inhibitory activity against specific protein kinases involved in cancer cell proliferation. In vitro studies have demonstrated that 890616-46-3 effectively targets the ATP-binding site of these kinases, leading to the suppression of downstream signaling pathways. Structural-activity relationship (SAR) analyses have further revealed that the methyl and phenyl substituents on the triazolopyrimidine core are critical for maintaining high binding affinity and selectivity.

In addition to its anticancer potential, recent investigations have explored the compound's pharmacokinetic profile and toxicity. Preclinical studies in animal models have shown that 3,5-dimethyl-1-{2-methyl-5-phenyl-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole exhibits favorable bioavailability and a manageable safety profile, making it a viable candidate for further development. Researchers have also employed computational modeling techniques to predict its metabolic pathways and identify potential drug-drug interactions.

Another notable advancement is the synthesis of derivatives of 890616-46-3 to enhance its therapeutic efficacy and reduce off-target effects. By modifying the pyrazole and triazolopyrimidine moieties, scientists have developed analogs with improved potency and selectivity. These derivatives are currently undergoing rigorous testing in various disease models, including inflammatory disorders and neurodegenerative diseases, where kinase dysregulation plays a pivotal role.

The latest research also highlights the compound's potential in combination therapies. Synergistic effects have been observed when 890616-46-3 is co-administered with other chemotherapeutic agents, suggesting its utility in multimodal treatment regimens. Clinical trials are being planned to evaluate its efficacy in human subjects, with a focus on refractory cancers and other hard-to-treat conditions.

In conclusion, 3,5-dimethyl-1-{2-methyl-5-phenyl-1,2,4triazolo1,5-apyrimidin-7-yl}-1H-pyrazole (CAS: 890616-46-3) represents a promising scaffold for the development of novel kinase inhibitors. Its unique chemical structure, combined with its demonstrated biological activities, positions it as a valuable tool for both basic research and therapeutic applications. Future studies will likely focus on further optimizing its properties and expanding its clinical potential.

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